molecular formula C11H19N3O2 B13631741 Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate

Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate

Cat. No.: B13631741
M. Wt: 225.29 g/mol
InChI Key: MUUTVEBRDIHDFG-UHFFFAOYSA-N
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Description

Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate: is an organic compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Alkylation: The imidazole ring is then alkylated using an appropriate alkyl halide.

    Amidation: The resulting product undergoes amidation with isopropylamine to introduce the isopropylamino group.

    Esterification: Finally, the compound is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The imidazole ring can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include imidazole N-oxides.

    Reduction: The primary alcohol derivative of the ester group.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized in numerous ways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole structure, which is similar to histidine, an amino acid involved in many biological processes.

Medicine

Medicinally, derivatives of this compound may exhibit pharmacological activities such as antifungal, antibacterial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

Industrially, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The isopropylamino group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1h-imidazol-1-yl)butanoate: Lacks the isopropylamino group, which may reduce its biological activity.

    4-(1h-Imidazol-1-yl)butanoic acid: The carboxylic acid group instead of the ester may alter its reactivity and solubility.

    2-(1h-Imidazol-1-yl)ethanol: A simpler structure with different chemical properties and applications.

Uniqueness

Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate is unique due to the combination of the imidazole ring and the isopropylamino group, which may confer specific biological activities and chemical reactivity not found in similar compounds.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 4-imidazol-1-yl-2-(propan-2-ylamino)butanoate

InChI

InChI=1S/C11H19N3O2/c1-9(2)13-10(11(15)16-3)4-6-14-7-5-12-8-14/h5,7-10,13H,4,6H2,1-3H3

InChI Key

MUUTVEBRDIHDFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCN1C=CN=C1)C(=O)OC

Origin of Product

United States

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